2-Fluoro-4-(3-methylphenyl)benzaldehyde
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Overview
Description
2-Fluoro-4-(3-methylphenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-(3-methylphenyl)benzaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-4-(3-methylphenyl)benzoic acid.
Reduction: 2-Fluoro-4-(3-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-methylphenyl)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-(3-methylphenyl)benzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
Uniqueness
2-Fluoro-4-(3-methylphenyl)benzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-3-2-4-11(7-10)12-5-6-13(9-16)14(15)8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNJZTKCKWMPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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